molecular formula C8H11N3O3 B2892576 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1340382-07-1

4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2892576
CAS No.: 1340382-07-1
M. Wt: 197.194
InChI Key: FSBUYWGOZNEXEA-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H11N3O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-carbamoyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the pyrazole ring may engage in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Carbamoyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with different positional isomerism.

    4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate: Contains a methyl and nitro group on the pyrazole ring, altering its chemical properties.

Uniqueness

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 1340382-07-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 185.19 g/mol. Its structure consists of a butanoic acid moiety linked to a pyrazole ring substituted with a carbamoyl group, which contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carbamoyl group can form hydrogen bonds with active sites on enzymes, while the pyrazole ring may engage in π-π interactions or other non-covalent interactions, modulating enzyme activity.
  • Receptor Binding : Studies suggest that this compound may bind to interleukin receptors, potentially inhibiting inflammatory pathways and offering therapeutic effects against inflammatory diseases and certain cancers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : It shows promise in inhibiting pathways associated with inflammation, particularly through its interaction with interleukin receptor-associated kinase 4.
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential anticancer effects, suggesting that this compound could also be a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-(4-Carbamoyl-1H-pyrazol-1-yl)butanoic acidSimilar pyrazole ring; different substitutionPotential anti-inflammatory effects
4-(3-Nitro-1H-pyrazol-1-yl)butanoic acidNitro group instead of carbamoylAntimicrobial properties
N-(3-Carbamoyl-1H-pyrazol-4-yl)-1,3-oxazolePyrazole attached to an oxazole ringInhibitor of interleukin pathways

The unique combination of functional groups in this compound confers distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Inflammation Studies : Research has demonstrated that compounds similar to this compound effectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. Preliminary findings indicate that this compound may selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs .
  • Cancer Therapeutics : A study investigating the anticancer properties of pyrazole derivatives highlighted the potential of compounds like this compound in targeting cancer cell lines, showing significant inhibition of cell proliferation.

Properties

IUPAC Name

4-(3-carbamoylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c9-8(14)6-3-5-11(10-6)4-1-2-7(12)13/h3,5H,1-2,4H2,(H2,9,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUYWGOZNEXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)N)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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